{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
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Overview
Description
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both chlorophenyl and chloropyridine moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloropyridine-3-carboxylic acid with {[(2-chlorophenyl)methyl]carbamoyl}methyl chloride under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate: Similar in structure but may have different substituents or functional groups.
2-Chloropyridine-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorophenyl and chloropyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-2-1-4-10(12)8-19-13(20)9-22-15(21)11-5-3-7-18-14(11)17/h1-7H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAGQFMBGQXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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